molecular formula C9H14N2O4S B3388295 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid CAS No. 869472-69-5

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B3388295
M. Wt: 246.29 g/mol
InChI Key: MSZLTQALLQOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid, also known as DSC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a building block for the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood pressure. However, further studies are needed to fully understand the mechanisms underlying these effects and to determine their clinical relevance.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a stable and readily available compound, making it easy to handle and store. However, one limitation of using 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid. One potential direction is the development of new synthetic methods for 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid and its derivatives. Another direction is the investigation of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid's potential applications in the field of materials science, such as its use as a building block for the synthesis of new polymers. Additionally, further studies are needed to fully understand the biological effects of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid and to determine its potential clinical applications.
Conclusion:
In conclusion, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, stability, and potential biological effects make it an attractive compound for further research. However, further studies are needed to fully understand the mechanisms underlying its effects and to determine its clinical relevance.

properties

IUPAC Name

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-3-11(4-2)16(14,15)7-5-8(9(12)13)10-6-7/h5-6,10H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZLTQALLQOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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